2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbonitrile
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Overview
Description
2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbonitrile is a heterocyclic compound that features a unique dioxino-pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with a dioxane derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxino-pyridine oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: Similar structure but with a bromine atom at the 7-position.
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness
2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbonitrile is unique due to its specific dioxino-pyridine structure and the presence of a nitrile group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-4-6-3-7-8(5-10-6)12-2-1-11-7/h3,5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVUSDVZLRITGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(N=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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